molecular formula C8H5N5O4 B2945939 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 926199-53-3

5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B2945939
CAS No.: 926199-53-3
M. Wt: 235.159
InChI Key: IFMXTXSCYARSKJ-UHFFFAOYSA-N
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Description

5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a heterocyclic compound designed for advanced chemical research and development. It integrates a benzoic acid scaffold with a high-nitrogen 5-nitrotetrazole system, a combination known to be a powerful building block for energetic compounds . Tetrazole derivatives are extensively studied in the field of energetic materials due to their high nitrogen content, positive heat of formation, and the ability to form stable ring structures with pseudoaromatic electron delocalization . The introduction of nitro groups and other oxygen-containing substituents onto the tetrazole ring is a recognized strategy to improve properties such as density and oxygen balance, which are critical for performance . This compound serves as a versatile synthetic intermediate or a key precursor in the development of such materials. Beyond energetics, the structural motif of benzoic acid fused with nitrogen-rich heterocycles like triazoles is a common platform in medicinal chemistry for designing bioactive molecules with cytotoxic properties against various cancer cell lines . As a multifunctional building block, this compound holds significant value for researchers exploring new chemical spaces in material science and pharmaceutical discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-nitro-2-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O4/c14-8(15)6-3-5(13(16)17)1-2-7(6)12-4-9-10-11-12/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXTXSCYARSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the nitration of 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The tetrazole ring can form coordination complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Heterocycles: Tetrazole vs. Other Nitrogen-Containing Rings

Tetrazole Derivatives

The tetrazole group in the target compound is known for its electron-withdrawing nature and metabolic stability. Tetrazoles are bioisosteres for carboxylic acids, enhancing membrane permeability in drug design . For example, ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives exhibit antibacterial, antifungal, and anti-inflammatory activities, suggesting that the tetrazole moiety in 5-nitro-2-(1H-tetrazol-1-yl)benzoic acid may similarly contribute to bioactivity .

Triazole and Imidazole Derivatives
  • 3-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS 167626-64-4): This analog replaces tetrazole with a 1,2,4-triazole ring. It exhibits a high melting point (262–268°C), indicating strong intermolecular interactions, likely due to hydrogen bonding from the triazole’s nitrogen atoms .
Morpholino, Piperidinyl, and Pyrrolidinyl Derivatives

Compounds such as 2-Morpholino-5-nitrobenzoic acid (CAS 4036-83-3) and 5-nitro-2-(piperidin-1-yl)benzoic acid (CAS 42106-50-3) replace the tetrazole with saturated nitrogen heterocycles. These groups are less aromatic but may improve solubility due to their hydrophilic nature. Such derivatives are investigated as inhibitors in the MEP pathway, highlighting their biological relevance .

Substituent Position and Electronic Effects

In contrast, 5-chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid (CAS 926268-74-8) features a chloro substituent and methoxy group, which could modulate electronic effects and steric hindrance differently .

Biological Activity

5-Nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitro group and a tetrazole ring, which are known for their roles in enhancing biological activity. The presence of the tetrazole moiety is particularly noteworthy as it can interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole rings. For instance, derivatives of this compound have been evaluated against several human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.246Induction of apoptosis via caspase activation
A5490.054Inhibition of tubulin polymerization
MCF-70.048Cell cycle arrest at G2/M phase

These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tubulin assembly .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized below:

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study on Cancer Cell Lines

A notable study evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in HeLa and A549 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers such as Annexin V and propidium iodide staining.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it could enhance the effectiveness of conventional antibiotics when used in combination therapy, suggesting a synergistic effect .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of caspases has been observed in treated cancer cells, indicating that the compound triggers programmed cell death.
  • Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for 5-nitro-2-(1H-tetrazol-1-yl)benzoic acid?

Methodological Answer: The synthesis typically involves coupling a nitrobenzoic acid precursor with a tetrazole moiety. Key steps include:

  • Nitro Group Introduction: Nitration of 2-aminobenzoic acid derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
  • Tetrazole Cyclization: Reaction of nitriles with sodium azide (NaN₃) in the presence of ZnCl₂ as a catalyst, forming the tetrazole ring .
  • Coupling Strategy: Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) can link the tetrazole to the benzoic acid scaffold .
    Critical Note: Optimize reaction temperatures (80–120°C) and solvent systems (e.g., DMF or aqueous ethanol) to enhance yield and purity. Monitor intermediates via TLC or HPLC .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • FTIR: Confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .
    • NMR: Use ¹H/¹³C NMR to verify substitution patterns (e.g., NOE effects for tetrazole positioning) .
  • Crystallography:
    • Single-Crystal XRD: Employ SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure. Key parameters: Mo Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å .
    • Powder XRD: Assess phase purity by comparing experimental and simulated patterns .

Advanced Research Questions

Q. How to design coordination polymers using this compound as a ligand?

Methodological Answer:

  • Ligand Design: The tetrazole group acts as a multidentate ligand. Replace triazole-based ligands (e.g., HTBA in [Cd(TBA)₂]) with the tetrazole analog .
  • Metal Coordination: React with transition metals (Cd²⁺, Cu²⁺) under solvothermal conditions (120°C, 24h). Monitor pH (5–7) to stabilize carboxylate-tetrazole-metal networks .
  • Structural Analysis: Identify interpenetrating 3D frameworks or 1D channels via XRD. Use TGA to assess thermal stability (e.g., decomposition >250°C) .

Q. How to resolve contradictions in reported biological activity data (e.g., ion channel inhibition vs. enzyme modulation)?

Methodological Answer:

  • Experimental Variables:
    • Concentration: Test dose-dependent effects (e.g., 1–100 µM in patch-clamp assays) .
    • Cell Models: Compare primary cells (e.g., rat arterial smooth muscle) vs. immortalized lines to assess tissue-specific responses .
  • Mechanistic Probes:
    • Use analogs (e.g., NPPB, PPAB) to isolate structural determinants of activity .
    • Combine electrophysiology (whole-cell clamp) and molecular docking to map binding sites on target proteins .

Q. What strategies enable mechanistic studies of its biological targets (e.g., ion channels)?

Methodological Answer:

  • Electrophysiology: Apply 5-nitro-2-(tetrazol-1-yl)benzoic acid (10–50 µM) during voltage-clamp recordings to assess block kinetics (e.g., Cl⁻ channel inhibition in hypotonic solutions) .
  • Molecular Dynamics (MD): Simulate interactions with channel pores (e.g., CFTR or VDAC) using tetrazole’s planar geometry and charge delocalization .
  • Mutagenesis: Introduce point mutations (e.g., pore-lining residues) to identify critical binding sites .

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